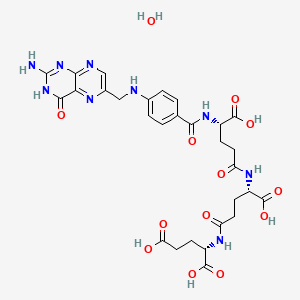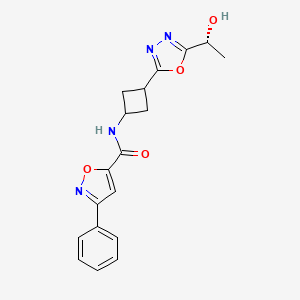
RA 839
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of this compound is the transcription factor NF-E2-related factor 2 (Nrf2) signaling . Nrf2 is a key player in cellular defense against oxidative and electrophilic stress .
Mode of Action
This compound acts as a highly selective and potent activator of Nrf2 signaling . It binds noncovalently to the Nrf2-interacting kelch domain of Keap1, thereby inhibiting the interaction between Keap1 and Nrf2 . This inhibition prevents the induction of both inducible nitric oxide synthase expression and nitric oxide release in response to lipopolysaccharides in macrophages .
Biochemical Pathways
The activation of Nrf2 by this compound leads to the regulation of multiple cytoprotective genes, maintaining cellular homeostasis in response to oxidative stress . The compound’s action also results in the activation of pathways linked with Nrf2 signaling .
Result of Action
The activation of Nrf2 signaling by this compound has several effects at the molecular and cellular levels. It suppresses the expression of inducible nitric oxide synthase and the release of nitric oxide in response to lipopolysaccharides in macrophages . This results in an anti-inflammatory effect . Additionally, it has been reported to inhibit viral RNA and protein expression, acting as a potent antagonist of Rotavirus propagation in vitro .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . .
Vorbereitungsmethoden
RA839 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Pyrrolidinrings und die Anbindung der Sulfonylamino- und Naphthylgruppen beinhalten . Die Synthese erfolgt typischerweise in folgenden Schritten:
Bildung des Pyrrolidinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Anbindung der Sulfonylaminogruppe: Dies beinhaltet die Reaktion des Pyrrolidin-Zwischenprodukts mit einem Sulfonylchlorid-Derivat.
Anbindung der Naphthylgruppe: Dieser letzte Schritt beinhaltet die Kupplung des Sulfonylamino-Pyrrolidin-Zwischenprodukts mit einem Naphthyl-Derivat.
Industrielle Produktionsmethoden für RA839 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung der oben genannten Syntheseschritte, um eine hohe Ausbeute und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
RA839 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: RA839 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an RA839 zu modifizieren.
Substitution: RA839 kann Substitutionsreaktionen eingehen, insbesondere an den Sulfonylamino- und Naphthylgruppen.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
RA839 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
RA839 entfaltet seine Wirkung durch nichtkovalente Bindung an die Nrf2-interagierende Kelchdomäne von Keap1 und hemmt so die Interaktion zwischen Keap1 und Nrf2 . Diese Hemmung führt zur Aktivierung der Nrf2-Signalwege, die die Expression mehrerer cytoprotektiver und entzündungshemmender Proteine regulieren . Die beteiligten molekularen Ziele und Pfade umfassen das Antioxidans-Response-Element (ARE) und die Regulation von Genen, die an der Reaktion auf oxidativen Stress beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
RA839 ist einzigartig in seiner hohen Selektivität und Potenz als Nrf2-Aktivator . Ähnliche Verbindungen sind:
2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid methyl ester (CDDO-Me): Ein weiterer Nrf2-Aktivator mit ähnlichen biologischen Wirkungen.
Sulforaphan: Eine natürlich vorkommende Verbindung, die ebenfalls die Nrf2-Signalgebung aktiviert.
Bardoxolonmethyl: Ein synthetisches Triterpenoid, das Nrf2 aktiviert und entzündungshemmende Eigenschaften besitzt.
RA839 zeichnet sich durch seine nichtkovalente Bindung an Keap1 und seine spezifische Aktivierung der Nrf2-Signalwege aus .
Eigenschaften
IUPAC Name |
(3S)-1-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-15-13-16(2)18(4)24(17(15)3)32(30,31)26-22-9-10-23(21-8-6-5-7-20(21)22)27-12-11-19(14-27)25(28)29/h5-10,13,19,26H,11-12,14H2,1-4H3,(H,28,29)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWIQHJXAEJOD-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CCC(C4)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N4CC[C@@H](C4)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does RA839 interact with its target and what are the downstream effects?
A: RA839 binds non-covalently to the Kelch-like ECH-associated protein 1 (Keap1), specifically within the Nrf2-interacting Kelch domain. [] This interaction disrupts the Keap1-Nrf2 complex, preventing Nrf2 degradation and leading to its accumulation. [] As a transcription factor, Nrf2 translocates to the nucleus and induces the expression of cytoprotective genes, including antioxidant enzymes like glutathione peroxidase 3 (GPX3). [, ] This activation of the Nrf2 pathway contributes to cellular protection against oxidative stress. []
Q2: What is the structural characterization of RA839?
A: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of RA839, its chemical structure is described as (3s)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-Yl)pyrrolidine-3-Carboxylic Acid. [] Further information regarding its structural characterization would require consulting the full research articles or supplementary materials.
Q3: What evidence supports the in vitro and in vivo efficacy of RA839?
A3: Several studies highlight the efficacy of RA839:
- In vitro: In bone marrow-derived macrophages, RA839 (at 10 μM) significantly regulated gene expression, activating pathways linked to Nrf2 signaling. [] It also prevented the induction of inducible nitric-oxide synthase (iNOS) expression and nitric oxide release in response to lipopolysaccharides in macrophages. [] This effect was similar to activating Nrf2 by silencing Keap1 or using the compound CDDO-Me. []
- In vivo: RA839 acutely induced Nrf2 target gene expression in the livers of mice. []
Q4: What are the potential applications of RA839?
A4: Based on its mechanism of action and demonstrated efficacy, RA839 shows promise as a tool compound for:
- Studying Nrf2 biology: Its selective inhibition of the Keap1/Nrf2 interaction makes it valuable for investigating the role of the Nrf2 pathway in various biological processes. []
- Developing therapeutics targeting oxidative stress: The activation of Nrf2 by RA839 and its protective effects against oxidative damage suggest its potential in treating diseases with an underlying oxidative stress component. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)






![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)



